molecular formula C24H23Cl2N3O B6072015 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE CAS No. 303132-65-2

4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE

Cat. No.: B6072015
CAS No.: 303132-65-2
M. Wt: 440.4 g/mol
InChI Key: VNNNUWKZMXUHTF-UHFFFAOYSA-N
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Description

4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzhydryl group, a dichlorophenyl group, and a piperazinecarboxamide moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves the reaction of 4-benzhydryl-N-carbamimidoylpiperazine-1-carboximidamide hydrochloride with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol to extract impurities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Properties

IUPAC Name

4-benzhydryl-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O/c25-21-12-11-20(17-22(21)26)27-24(30)29-15-13-28(14-16-29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNNUWKZMXUHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303132-65-2
Record name 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE
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